

Comprehensive Mass Spectrometry Fragmentation Guide: Amino(2- methylphenyl)acetic acid HCl

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Compound of Interest

Compound Name:	<i>Amino(2-methylphenyl)acetic acid hydrochloride</i>
CAS No.:	<i>879500-49-9</i>
Cat. No.:	<i>B113148</i>

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Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Methodological Guide

Amino(2-methylphenyl)acetic acid HCl (also known as 2-methylphenylglycine hydrochloride or 2-MPG HCl) is a non-proteinogenic α -amino acid derivative. In drug development, it serves as a critical chiral building block and a structural analog for pharmacokinetic tracking. Accurate bioanalytical quantification of 2-MPG requires a deep understanding of its gas-phase ionization and collision-induced dissociation (CID) behavior.

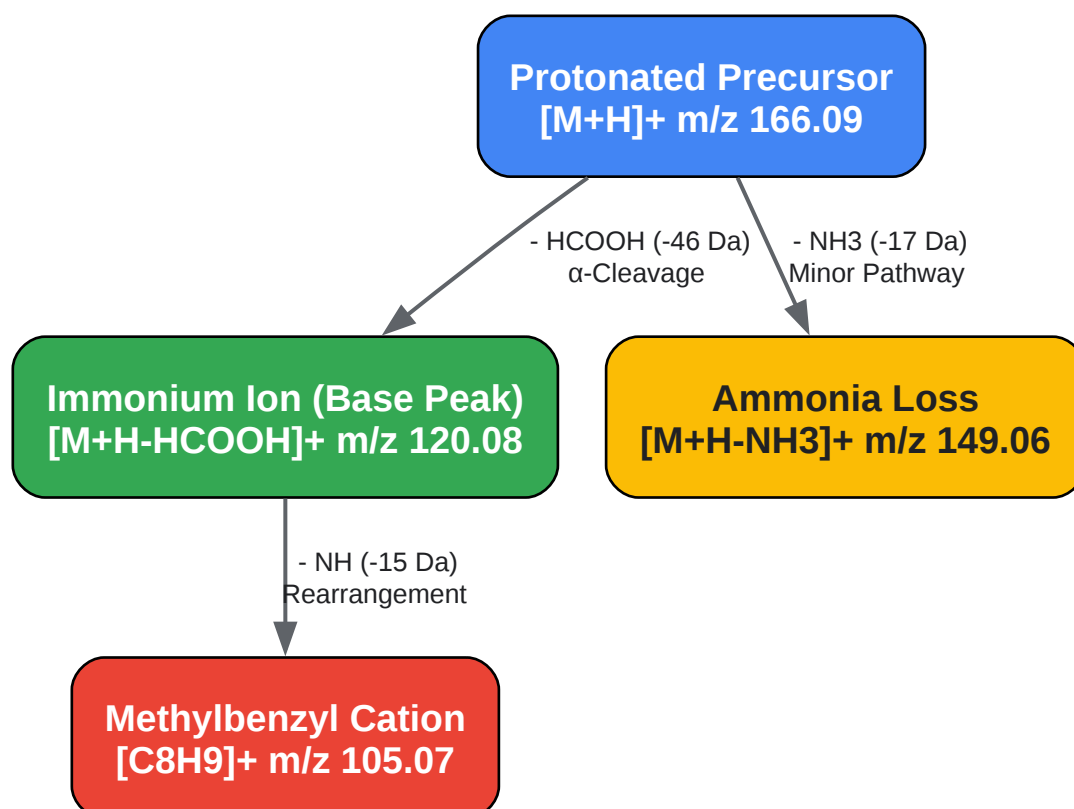
This guide objectively compares the mass spectrometric performance of 2-MPG against structural alternatives and provides a self-validating analytical workflow.

Mechanistic Principles of Ionization and Fragmentation

To optimize a targeted assay, we must first understand the causality behind the molecule's fragmentation. Under positive electrospray ionization (ESI+), 2-MPG readily protonates at the primary aliphatic amine, yielding an abundant $[M+H]^+$ precursor ion at m/z 166.09.

Upon subjecting this precursor to CID, the molecule undergoes a highly favored α -cleavage. The electron-withdrawing nature of the protonated amine, coupled with the thermodynamic stability of the neutral leaving group, drives the expulsion of formic acid (a combined neutral loss of H_2O and CO , -46 Da). This results in the formation of a highly conjugated methylphenyl immonium ion at m/z 120.08, which serves as the base peak.

This fragmentation behavior is a well-documented hallmark of phenylglycine derivatives. For instance, unsubstituted phenylglycine ($[M+H]^+$ m/z 152) undergoes an identical decarboxylative α -cleavage to yield an immonium ion at m/z 106 [1, 2, 3]. The presence of the ortho-methyl group in 2-MPG shifts this diagnostic fragment by exactly +14 Da (a methylene unit), confirming the structural homology. Secondary pathways involve the loss of ammonia (-17 Da) or further rearrangement of the immonium ion to form a stable methylbenzyl cation (m/z 105.07).



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Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for 2-MPG.

Comparative MS/MS Performance: 2-MPG vs. Structural Alternatives

When developing multiplexed LC-MS/MS assays, distinguishing 2-MPG from its positional isomers (e.g., 4-methylphenylglycine) and unsubstituted analogs is paramount. Because 2-MPG and 4-MPG yield identical primary MS/MS transitions (166 → 120), mass spectrometry alone cannot differentiate them. Resolution must be achieved chromatographically.

Quantitative Fragmentation & Chromatographic Comparison

Compound	Precursor Ion [M+H] ⁺	Quantifier Transition (Immonium)	Qualifier Transition	Chromatographic Behavior (HILIC)
Unsubstituted Phenylglycine	m/z 152.07	152.1 → 106.1 (CE: 15 eV)	152.1 → 91.1 (CE: 25 eV)	Baseline Reference
Amino(2-methylphenyl)acetic acid	m/z 166.09	166.1 → 120.1 (CE: 15 eV)	166.1 → 105.1 (CE: 25 eV)	Early eluting: ortho-steric hindrance limits stationary phase interaction.
Amino(4-methylphenyl)acetic acid	m/z 166.09	166.1 → 120.1 (CE: 15 eV)	166.1 → 105.1 (CE: 25 eV)	Late eluting: para-substitution allows optimal hydrogen bonding.

High-Resolution LC-MS/MS Workflow (Self-Validating Protocol)

To ensure absolute trustworthiness in pharmacokinetic data, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). Standard reversed-phase (C18) columns fail to adequately retain the highly polar, zwitterionic 2-MPG, leading to co-elution with the void volume and severe ion suppression.

Step-by-Step Methodology

Step 1: Matrix Extraction and Protein Precipitation

- Aliquot 50 μL of plasma/serum containing 2-MPG HCl into a 96-well plate.
- Add 150 μL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of isotopically labeled internal standard (e.g., 2-MPG-d3).
- Causality Check: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation while maintaining the zwitterion in a soluble state.
- Centrifuge at 14,000 x g for 10 min at 4°C. Transfer 100 μL of the supernatant to an autosampler vial.

Step 2: Zwitterionic HILIC Separation

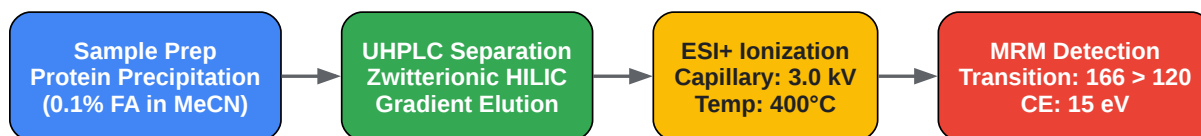
- Column: ZIC-HILIC (2.1 x 100 mm, 3 μm).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Causality Check: At pH 3.0, the carboxylate is partially protonated, and the amine is fully protonated. HILIC provides superior retention for this polar analyte compared to C18, preventing matrix suppression in the void volume. Run a gradient from 90% B to 40% B over 5 minutes.

Step 3: ESI+ Triple Quadrupole Detection

- Source Parameters: Temperature: 400°C; Capillary Voltage: 3.0 kV; Desolvation Gas: 800 L/hr.
- MRM Transitions: Monitor 166.1 → 120.1 (Quantifier) and 166.1 → 105.1 (Qualifier).

System Self-Validation Checkpoints

- Ion Ratio Verification: The ratio of the quantifier transition to the qualifier transition must remain constant ($\pm 20\%$) across all calibrators. A deviation indicates isobaric matrix interference.
- Matrix Effect Assessment: Post-column infusion of the internal standard during a blank matrix injection must show a stable baseline, proving the HILIC gradient successfully separated the analyte from endogenous phospholipids.



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Figure 2: High-throughput LC-MS/MS bioanalytical workflow for 2-MPG quantification.

References

- Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. PMC. [1](#)
- Rearrangements Leading to Fragmentations of Hydrocinnamate and Analogous Nitrogen-Containing Anions Upon Collision-Induced Dissociation. ACS Publications. [2](#)
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Sources

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